1,1-Diisobutyl-3-phenylurea
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Overview
Description
1,1-Diisobutyl-3-phenylurea: is an organic compound with the molecular formula C15H24N2O and a molecular weight of 248.371 g/mol . It belongs to the class of phenylurea derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diisobutyl-3-phenylurea can be synthesized through a phosgene- and metal-free method using 3-substituted dioxazolones as isocyanate surrogates. The reaction involves the use of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions . This method is eco-friendly and provides moderate to excellent yields of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with amines. The reaction is carried out in water without organic co-solvents, making it an environmentally friendly process . This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diisobutyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction may produce reduced phenylurea compounds .
Scientific Research Applications
Chemistry: 1,1-Diisobutyl-3-phenylurea is used as a building block in the synthesis of various organic compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent. It has demonstrated inhibitory activity against certain cancer cell lines .
Industry: this compound is used in the production of herbicides and pesticides. Its derivatives are effective in controlling weeds and pests in agricultural settings .
Mechanism of Action
The mechanism of action of 1,1-Diisobutyl-3-phenylurea involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired biological effects . The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
- 1,1-Dibutyl-3-phenylurea
- 1,1-Diethyl-3-phenylurea
- 1,1-Dibenzyl-3-phenylurea
- 1,1-Diisopropyl-3-phenylurea
- 1,1-Dipropyl-3-phenylurea
Comparison: 1,1-Diisobutyl-3-phenylurea is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to its analogs. For instance, the isobutyl groups may enhance its solubility and bioavailability, making it more effective in certain applications .
Properties
IUPAC Name |
1,1-bis(2-methylpropyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWIENMTHORKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354970 |
Source
|
Record name | Urea, N,N-bis(2-methylpropyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75670-24-5 |
Source
|
Record name | Urea, N,N-bis(2-methylpropyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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